

Protocol for solid-phase synthesis of Leucomyosuppressin.

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Compound of Interest

Compound Name: *Leucomyosuppressin*

Cat. No.: *B1674809*

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Protocol for Solid-Phase Synthesis of Leucomyosuppressin

Application Note

This document provides a detailed protocol for the solid-phase synthesis of **Leucomyosuppressin** (pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH₂), a neuropeptide known for its myoinhibitory activity in insects. The synthesis is based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This method offers a robust and efficient route to obtaining high-purity **Leucomyosuppressin** for research and drug development purposes. The protocol outlines the use of Rink Amide resin to generate the C-terminal amide, along with the necessary protected amino acids and a cleavage cocktail formulated to handle sensitive residues like Arginine and Histidine. This protocol is intended for researchers, scientists, and drug development professionals with a working knowledge of solid-phase peptide synthesis.

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis of **Leucomyosuppressin** based on typical yields for peptides of similar length and complexity synthesized using Fmoc SPPS.^{[1][2][3][4]}

Parameter	Expected Value	Method of Analysis
Crude Peptide Yield	70-85%	Gravimetric analysis
Purity (Crude)	>60%	RP-HPLC (220 nm)
Purity (After HPLC)	>95%	RP-HPLC (220 nm)
Final Peptide Yield	15-30%	Gravimetric analysis
Molecular Weight	~1253.4 Da	Mass Spectrometry (ESI)

Experimental Protocols

Materials and Reagents

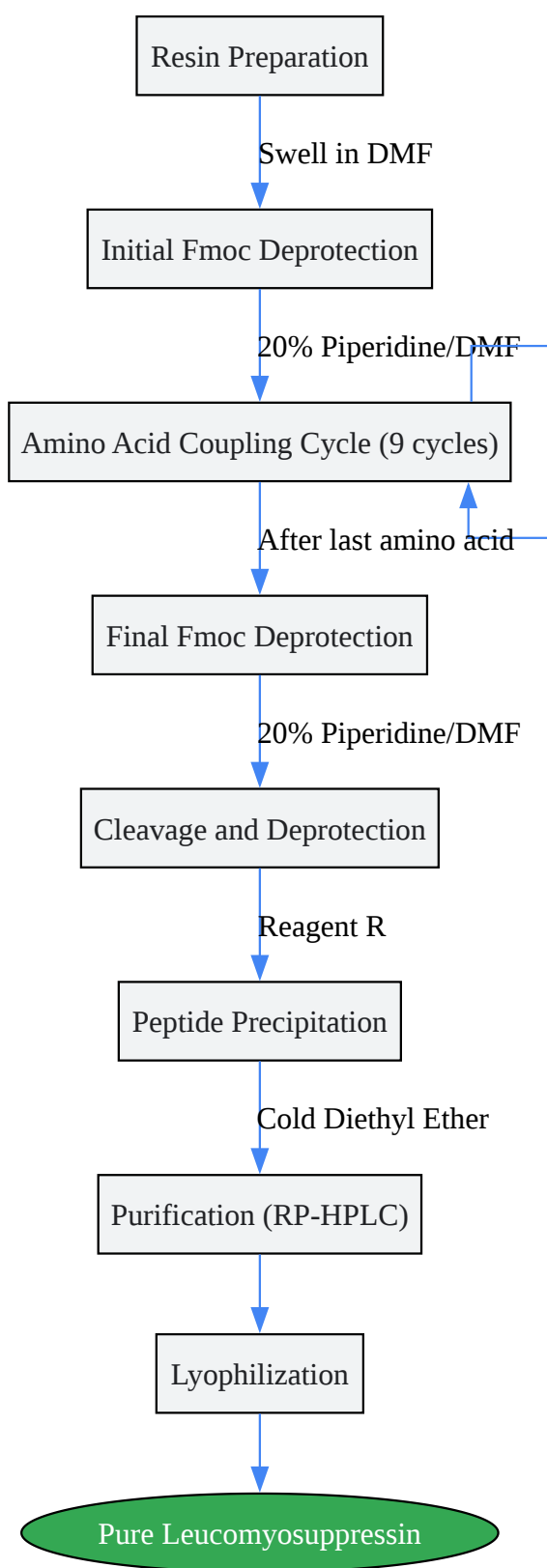
- Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
- Fmoc-protected Amino Acids:
 - Fmoc-Phe-OH
 - Fmoc-Arg(Pbf)-OH
 - Fmoc-Leu-OH
 - Fmoc-Val-OH
 - Fmoc-His(Trt)-OH
 - Fmoc-Asp(OtBu)-OH
 - Fmoc-pGlu-OH
- Coupling Reagents:
 - HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
 - HOBt (Hydroxybenzotriazole)
- Activation Base: DIPEA (N,N-Diisopropylethylamine)

- Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Anhydrous Diethyl Ether
- Cleavage Cocktail (Reagent R): 90% TFA (Trifluoroacetic acid), 5% Thioanisole, 3% EDT (1,2-Ethanedithiol), 2% Anisole
- Washing Solvents: DMF, DCM, Isopropanol

Equipment

- Peptide synthesis vessel
- Shaker or automated peptide synthesizer
- Vacuum filtration apparatus
- Lyophilizer
- Reversed-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

Synthesis Workflow



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Caption: Workflow for the solid-phase synthesis of **Leucomyosuppressin**.

Detailed Synthesis Steps

1. Resin Preparation:

- Place the Rink Amide MBHA resin in the synthesis vessel.
- Swell the resin in DMF for at least 1 hour with gentle agitation.

2. Initial Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add the 20% piperidine in DMF solution to the resin.
- Agitate for 20 minutes at room temperature.
- Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

3. Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence from C-terminus to N-terminus): The following steps are for the first amino acid (Fmoc-Phe-OH). Repeat for each subsequent amino acid in the order: Arg(Pbf), Leu, Val, His(Trt), Asp(OtBu), Val, Asp(OtBu), and finally pGlu.

- Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HOBt in DMF. Add 8 equivalents of DIPEA and pre-activate for 5 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.
- Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
- Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
- Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

- Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

4. Final Fmoc Deprotection:

- After the final amino acid (Fmoc-pGlu-OH) has been coupled, perform a final Fmoc deprotection with 20% piperidine in DMF for 20 minutes.
- Wash the resin extensively with DMF, followed by DCM, and finally dry the resin under vacuum.

5. Cleavage and Side-Chain Deprotection:

- Add the cleavage cocktail (Reagent R) to the dried peptide-resin (approximately 10 mL per gram of resin).
- Gently agitate the mixture at room temperature for 3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.

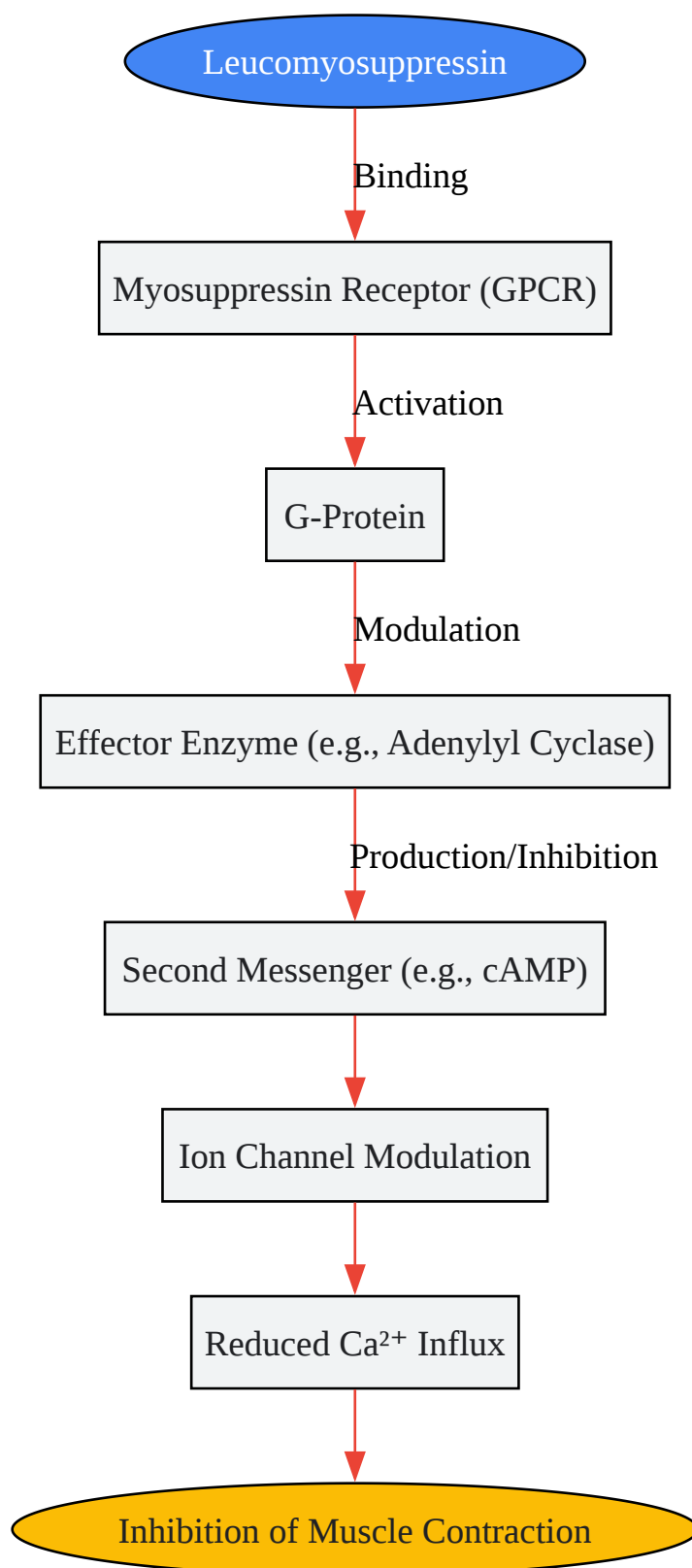
6. Peptide Precipitation, Purification, and Lyophilization:

- Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of ice-cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide and discard the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
- Purify the peptide using a preparative RP-HPLC system with a suitable gradient of acetonitrile in water containing 0.1% TFA.
- Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.

- Freeze the purified fractions and lyophilize to obtain the final pure **Leucomyosuppressin** as a white powder.

Leucomyosuppressin Signaling Pathway

Leucomyosuppressin, like other FMRFamide-related peptides (FaRPs), is known to act as a neuromodulator, primarily by inhibiting muscle contractility in invertebrates.^{[5][6][7]} It exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of muscle cells.^{[6][7][8]} The activation of these receptors triggers an intracellular signaling cascade that ultimately leads to a reduction in muscle contractions.



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Caption: Proposed signaling pathway of **Leucomyosuppressin**.

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